N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
CAS No.: 1331191-28-6
Cat. No.: VC4493445
Molecular Formula: C20H25Cl2N5O3S
Molecular Weight: 486.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331191-28-6 |
|---|---|
| Molecular Formula | C20H25Cl2N5O3S |
| Molecular Weight | 486.41 |
| IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H |
| Standard InChI Key | DCTCJWGIQQQWKG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Introduction
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a benzo[d]thiazole moiety, an ethyl group, a morpholinoethyl side chain, and a pyrazole carboxamide structure.
Synthesis Overview
The synthesis of such compounds typically involves multiple steps of organic reactions, including condensation reactions and substitutions that require careful control of reaction conditions such as temperature and solvent choice. Common solvents used in similar syntheses include dichloromethane (DCM) and dimethylformamide (DMF), while reagents like potassium carbonate serve as bases for facilitating these reactions.
Biological Activities
Although specific biological activity data for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride are not detailed in available sources, compounds with similar structures often exhibit promising antimicrobial or anticancer properties due to their ability to interact with enzymes or receptors involved in disease pathways . The presence of the morpholine ring may enhance binding affinity to target proteins.
Structural Confirmation Techniques
Structural confirmation for complex organic molecules like this typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared Spectroscopy (IR). These methods provide crucial information about functional groups present within the molecule .
Potential Applications
Given its structural complexity, this compound could be explored for various therapeutic applications:
Antimicrobial Activity
Compounds containing thiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria .
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